molecular formula C7H5NO2S B1589459 6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 51856-25-8

6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No. B1589459
CAS RN: 51856-25-8
M. Wt: 167.19 g/mol
InChI Key: SEPXFZLYPWFMSY-UHFFFAOYSA-N
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Description

6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 132.56°C and a predicted boiling point of approximately 437.4°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a predicted refractive index of n20D 1.79 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivatives are synthesized using various techniques, such as oxidation, esterification, Gewald reaction, N-substituted cyclization, hydrolysis, and decarboxylation reactions. These methods provide a foundation for producing high-purity compounds (Yang Shao-ji, 2015).
  • Chemical Properties and Analysis : The characterization of these compounds involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, ensuring their purity and structural integrity. Such analyses are crucial for confirming the successful synthesis of target compounds (Yang Shao-ji, 2015).

Chemical Reactions and Derivatives

  • Formation of Derivatives : Research shows the formation of various derivatives of this compound through reactions with different chemical agents. These derivatives expand the chemical versatility and potential applications of the base compound (S. A. Torosyan et al., 2018).
  • Acylation Studies : Studies on the acylation of thieno[2,3-b]pyrrole derivatives provide insights into the regioselective introduction of acyl groups. Understanding these reactions is vital for modifying the compound's properties for specific applications (V. Yarovenko et al., 2003).

Biological Activity and Potential Uses

  • Biological Activity : Some studies explore the biological activities of thieno[2,3-b]pyrrole derivatives. This research is foundational for potential pharmaceutical applications, though specific applications in medicine are not discussed in the available literature (J. Blair et al., 1999).
  • Potential in Drug Discovery : The structural analysis and synthesis of thieno[2,3-b]pyrrole derivatives suggest their potential role in drug discovery, particularly in designing compounds with specific biological activities (J. Blair et al., 1999).

Novel Compounds and Materials

  • Development of Novel Compounds : Research in this field has led to the creation of novel compounds with the thieno[2,3-b]pyrrole structure, contributing to the diversity and depth of chemical libraries for various applications (Alexey P. Ilyin et al., 2007).
  • Material Science Applications : While the literature primarily focuses on chemical synthesis and characterization, the unique properties of these compounds suggest potential applications in material science, although specific uses are not detailed in the current research findings.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-7(10)5-3-4-1-2-11-6(4)8-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPXFZLYPWFMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469565
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51856-25-8
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid interact with Mycobacterium tuberculosis malate synthase, and what are the potential downstream effects?

A1: The research paper focuses on elucidating the crystal structure of Mycobacterium tuberculosis malate synthase bound to 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By analyzing the binding mode, researchers can identify key amino acid residues involved in ligand recognition and potential conformational changes induced by the compound.

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